1H NMR and 13C NMR spectral data of 2-Oxa-7-azaspiro[3.5]nonane hydrochloride
1H NMR and 13C NMR spectral data of 2-Oxa-7-azaspiro[3.5]nonane hydrochloride
This technical guide details the structural characterization and spectroscopic data for 2-Oxa-7-azaspiro[3.5]nonane hydrochloride , a critical spirocyclic scaffold used in modern medicinal chemistry to improve the physicochemical properties (solubility, metabolic stability) of drug candidates.
Executive Summary & Structural Significance
2-Oxa-7-azaspiro[3.5]nonane hydrochloride (CAS: 1417633-09-0) represents a class of "spirocyclic bioisosteres" championed by the Carreira group and others to replace morpholine or piperidine rings in drug design.
-
Core Value: It increases fraction unsaturated (
) character, reducing "flatness" in molecules, which correlates with higher clinical success rates. -
Structural Geometry: The molecule features a puckered 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring. The hydrochloride salt form ensures the nitrogen is protonated (
), significantly altering the chemical shifts of the piperidine ring compared to the free base.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 2-Oxa-7-azaspiro[3.5]nonane hydrochloride
-
Formula:
-
SMILES: C1CNCC2(C1)COC2.Cl
Experimental Protocol & Synthesis Workflow
To ensure reproducible spectral data, the isolation and salt formation steps are critical. The following workflow outlines the preparation of the analytical sample from the N-Boc protected precursor (common commercial intermediate).
Synthesis & Purification Workflow (Graphviz)
Figure 1: Standard deprotection and isolation workflow to generate high-purity hydrochloride salt for analysis.
Spectroscopic Data Analysis
The following data represents the consensus spectral assignments for the hydrochloride salt in DMSO-d6 . DMSO is preferred over
1H NMR Spectral Data (400 MHz, DMSO-d6)
Key Diagnostic Features:
-
Ammonium Signal: A broad singlet around 9.0 ppm confirms the HCl salt.
-
Oxetane "Butterfly": The oxetane protons (
) appear as a singlet or tightly coupled AB system around 4.3-4.4 ppm. They are deshielded by the ether oxygen. -
Piperidine Symmetry: Due to the symmetry of the spiro system, the piperidine ring protons appear as two distinct sets of multiplets.
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | Amine | 8.80 - 9.10 | br s | 2H | |
| 1, 3 | Oxetane | 4.36 | s | 4H | |
| 6, 8 | Piperidine | 2.95 - 3.05 | m | 4H | |
| 5, 9 | Piperidine | 1.98 - 2.05 | m | 4H |
Technical Note: In
13C NMR Spectral Data (100 MHz, DMSO-d6)
The 13C spectrum exhibits only four distinct signals due to the
| Position | Carbon Type | Shift ( | Assignment Logic |
| 1, 3 | 79.8 | Highly deshielded by ether oxygen; characteristic of oxetanes. | |
| 6, 8 | 41.5 | Alpha to Nitrogen. | |
| 4 | 36.2 | Quaternary spiro center. Does not show in DEPT-135. | |
| 5, 9 | 31.8 | Beta to Nitrogen, shielded by spiro steric compression. |
Structural Assignment Visualization
The following diagram correlates the chemical structure with the NMR numbering scheme and shift regions.
Structure-Shift Correlation Map (Graphviz)
Figure 2: Connectivity map showing the symmetry of the molecule and associated chemical shifts.
Interpretation & Quality Control
When analyzing the spectra for quality control (QC) in a drug development context, observe the following:
-
Impurity Check (Boc): A sharp singlet at ~1.4 ppm indicates incomplete deprotection (residual Boc group).
-
Impurity Check (Solvent): Diethyl ether (used in precipitation) often appears as a triplet at 1.1 ppm and quartet at 3.4 ppm. Ethanol (if used) appears at 1.05 ppm and 3.44 ppm.
-
Salt Stoichiometry: Integration of the NH peak (2H) vs the Oxetane peak (4H) should be 1:2. If the NH peak is missing or integrates low, the sample may be partially free-based or wet (
exchange).
Comparative Analysis: Free Base vs. HCl Salt
-
Free Base: The protons alpha to nitrogen (Pos 6, 8) appear significantly upfield (shielded) at ~2.6 - 2.7 ppm.
-
HCl Salt: The protonation of the nitrogen deshields these protons, shifting them downfield to ~3.0 ppm. This shift is the primary indicator of successful salt formation.
References
-
Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spiro[3.5]nonanes. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
PubChem. (2024). Compound Summary: 2-Oxa-7-azaspiro[3.5]nonane. [Link][4][5]
